molecular formula C11H11IN2O4 B12557142 3,5-Diacetamido-4-iodobenzoic acid CAS No. 189514-07-6

3,5-Diacetamido-4-iodobenzoic acid

Cat. No.: B12557142
CAS No.: 189514-07-6
M. Wt: 362.12 g/mol
InChI Key: RQBRRHHUDAUQST-UHFFFAOYSA-N
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Description

3,5-Diacetamido-4-iodobenzoic acid is a chemical compound with the molecular formula C11H11IN2O4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 are replaced by acetamido groups, and the hydrogen at position 4 is replaced by an iodine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diacetamido-4-iodobenzoic acid typically involves the iodination of 3,5-diacetamidobenzoic acid. The process begins with the acylation of 3,5-diaminobenzoic acid to form 3,5-diacetamidobenzoic acid. This intermediate is then subjected to iodination using iodine and an oxidizing agent such as potassium iodate under acidic conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Diacetamido-4-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the acetamido groups.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Diacetamido-4-iodobenzoic acid is not fully understood. its biological activity is thought to be related to its ability to interact with cellular components, potentially disrupting bacterial cell walls or interfering with cellular metabolism. The iodine atom may also play a role in enhancing the compound’s antimicrobial properties by facilitating the formation of reactive iodine species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diacetamido-4-iodobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodine atom at position 4 and acetamido groups at positions 3 and 5 make it a valuable compound for various applications, particularly in the development of antimicrobial agents and potential cancer therapies .

Properties

IUPAC Name

3,5-diacetamido-4-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O4/c1-5(15)13-8-3-7(11(17)18)4-9(10(8)12)14-6(2)16/h3-4H,1-2H3,(H,13,15)(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBRRHHUDAUQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1I)NC(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578305
Record name 3,5-Diacetamido-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189514-07-6
Record name 3,5-Diacetamido-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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